molecular formula C16H16N4O2S B1219295 2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester

2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester

Cat. No. B1219295
M. Wt: 328.4 g/mol
InChI Key: XUVHWWHRMKGYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Rahmouni et al. (2016) highlights the synthesis of novel pyrazolopyrimidines derivatives, which include compounds structurally similar to 2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester. These compounds have shown potential as anticancer and anti-5-lipoxygenase agents, suggesting a significant role in medicinal chemistry and pharmacological research. The study discusses the structure-activity relationship (SAR) of these compounds, contributing to the understanding of their biological activities (Rahmouni et al., 2016).

X-ray Powder Diffraction Data

In the context of structural analysis, Wang et al. (2017) presented X-ray powder diffraction data for compounds structurally related to the chemical . This research is crucial in the synthesis of anticoagulants like apixaban, demonstrating the role of such compounds in drug synthesis and structural characterization (Wang et al., 2017).

Cyclization Reactions

Goryaeva et al. (2013) explored the cyclization reactions involving compounds similar to 2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester. These reactions result in the formation of various pyrazolo[1,5-a]pyrimidines, which are significant in the field of organic chemistry and drug design (Goryaeva et al., 2013).

Antimicrobial Activity

Khobragade et al. (2010) synthesized pyrazolo[3,4-d]pyrimidin derivatives and evaluated their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting their importance in addressing bacterial and fungal infections (Khobragade et al., 2010).

Anticancer Properties

Jose (2017) focused on the synthesis and evaluation of anticancer properties of oxa-triazacyclopenta[b] phenanthrene dicarboxylic ester derivatives, including compounds related to the chemical . This study contributes to the development of new anticancer agents and emphasizes the role of pyrazolo[3,4-d]pyrimidines in cancer research (Jose, 2017).

properties

Product Name

2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C16H16N4O2S/c1-3-22-14(21)9-23-16-13-8-19-20(15(13)17-10-18-16)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3

InChI Key

XUVHWWHRMKGYMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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